6-Chloro-4-nitro-2,2'-bipyridine
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Overview
Description
6-Chloro-4-nitro-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6-position and a nitro group at the 4-position of the bipyridine ring. Bipyridines are a class of compounds known for their ability to coordinate with metal ions, making them valuable in various fields such as catalysis, material science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-2,2’-bipyridine typically involves the nitration of 6-chloro-2,2’-bipyridine. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 6-Chloro-4-nitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-nitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).
Major Products:
Reduction: 6-Chloro-4-amino-2,2’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-nitro-2,2’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-nitro-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions used .
Comparison with Similar Compounds
4,4’-Bipyridine: Lacks the chlorine and nitro substituents, making it less reactive in certain substitution reactions.
6-Chloro-2,2’-bipyridine: Similar structure but lacks the nitro group, affecting its electronic properties and reactivity.
4-Nitro-2,2’-bipyridine: Lacks the chlorine substituent, influencing its coordination behavior with metal ions.
Uniqueness: 6-Chloro-4-nitro-2,2’-bipyridine is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and coordination capabilities. These functional groups allow for a wider range of chemical modifications and applications compared to its unsubstituted counterparts .
Properties
Molecular Formula |
C10H6ClN3O2 |
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Molecular Weight |
235.62 g/mol |
IUPAC Name |
2-chloro-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-6-7(14(15)16)5-9(13-10)8-3-1-2-4-12-8/h1-6H |
InChI Key |
RDXRKYGUHSUPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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